Lipophilicity: Methyl benzo[d]oxazole-7-carboxylate Exhibits Lower Predicted Log P than 2‑Carboxylate
The consensus Log P of methyl benzo[d]oxazole-7-carboxylate is predicted to be 1.57, whereas the positional isomer methyl benzo[d]oxazole-2-carboxylate has a predicted consensus Log P of 1.69 . This difference in lipophilicity can influence compound behavior in reversed‑phase chromatography and in silico drug‑likeness assessments.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 1.57 |
| Comparator Or Baseline | Methyl benzo[d]oxazole-2-carboxylate (1.69) |
| Quantified Difference | Δ = -0.12 (lower lipophilicity) |
| Conditions | In silico prediction (average of iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) |
Why This Matters
The lower Log P of the 7‑carboxylate suggests potentially better aqueous compatibility for in vitro assays without the need for high DMSO concentrations.
